molecular formula C17H30ClNO B5142713 N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride

N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride

Cat. No.: B5142713
M. Wt: 299.9 g/mol
InChI Key: UWHJJOMAGPWOSR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-5-6-11-18-12-7-8-13-19-17-15(3)10-9-14(2)16(17)4;/h9-10,18H,5-8,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHJJOMAGPWOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=CC(=C1C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2,3,6-trimethylphenol with butylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as alkylation and amination, to yield the final compound. The reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its hydrochloride salt form with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various medical conditions, such as neurological disorders and metabolic diseases.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-butylamine: A simpler amine with a butyl group, used in organic synthesis and as a precursor for other compounds.

    2,3,6-trimethylphenol: A phenolic compound with similar structural features, used in the synthesis of various chemicals.

    Butan-1-amine: Another amine with a butanamine structure, used in the production of pharmaceuticals and agrochemicals.

Uniqueness

N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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